N~4~-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine
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Overview
Description
4-Methoxy-4-(dimethylamino)diphenylamine is an organic compound with the molecular formula C15H18N2O. It is a derivative of diphenylamine, where one of the phenyl groups is substituted with a methoxy group and the other with a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-4-(dimethylamino)diphenylamine can be synthesized through several methods. One common method involves the reduction of Schiff bases. For instance, the compound can be synthesized by reducing 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline using sodium borohydride (NaBH4) as a reducing agent . The reaction typically occurs in an organic solvent such as ethanol or methanol under mild conditions.
Industrial Production Methods
In industrial settings, the production of 4-Methoxy-4-(dimethylamino)diphenylamine may involve the use of catalytic hydrogenation processes. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-(dimethylamino)diphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Methoxy-4-(dimethylamino)diphenylamine has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of azo dyes and dithiocarbamates.
Industry: It is utilized in the production of various industrial chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-(dimethylamino)diphenylamine involves its interaction with specific molecular targets and pathways. For instance, in promoting melanin synthesis, the compound upregulates the expression of tyrosinase and tyrosinase-related proteins (TRP-1 and TRP-2) through the activation of signaling pathways such as AC/cAMP/PKA/CREB, p38 MAPK, and Wnt/β-catenin . These pathways play crucial roles in the regulation of melanogenesis.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylamine: Similar in structure but lacks the dimethylamino group.
N,N-Dimethylaniline: Contains the dimethylamino group but lacks the methoxy group.
Diphenylamine: The parent compound without any substituents.
Uniqueness
4-Methoxy-4-(dimethylamino)diphenylamine is unique due to the presence of both methoxy and dimethylamino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
54480-44-3 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
1-N-(4-methoxyphenyl)-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C15H18N2O/c1-17(2)14-8-4-12(5-9-14)16-13-6-10-15(18-3)11-7-13/h4-11,16H,1-3H3 |
InChI Key |
APAOIGINBOMEPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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